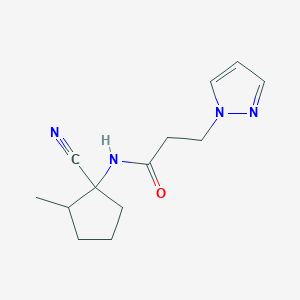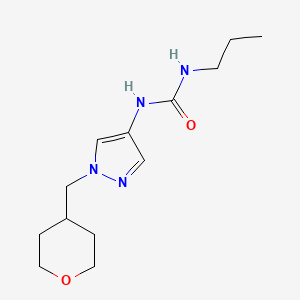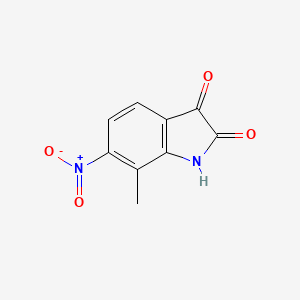
Ethyl 2-(4-oxochromene-2-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzothiazole derivative . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been a topic of interest in recent years due to their biological activity . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Transformations
Compounds with complex structures similar to the queried chemical are often synthesized to study their photophysical properties, explore new reaction pathways, or develop novel organic synthesis methodologies. For instance, the synthesis of ethyl iminothiazolopyridine-4-carboxylate derivatives via interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives showcases the versatility and creativity in organic synthesis, aiming at producing bioactive molecules or materials with specific properties (Mohamed, 2014).
Photophysical Studies and Material Applications
Studies on ethyl 2-arylthiazole-5-carboxylates and similar compounds often focus on their photophysical properties, which can have implications in material science, especially in the development of organic semiconductors, photovoltaics, and organic light-emitting diodes (OLEDs). For example, the tandem photoarylation-photoisomerization processes involving halothiazoles and the synthesis of ethyl 3-phenylisothiazole-4-carboxylate illustrate the exploration of compounds with potential applications in light-absorbing or emitting materials (Amati et al., 2010).
Catalytic Applications and New Reaction Development
The development of highly active and efficient catalysts for transformations such as the alkoxycarbonylation of alkenes is another research avenue where complex organic compounds play a critical role. The discovery and optimization of catalytic systems, as described by Dong et al. (2017), demonstrate the continuous effort in enhancing the efficiency and applicability of catalysts for industrial processes, potentially involving compounds with structures similar to the queried chemical (Dong et al., 2017).
Bioactive Molecule Development
The exploration of new bioactive molecules, particularly those with antimicrobial, antioxidant, or other therapeutic properties, is a significant area of research involving complex organic compounds. The synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for their antimicrobial activity highlight the potential of these compounds in developing new treatments or drugs (Spoorthy et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(4-oxochromene-2-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-3-11-25-16-10-9-14(22(28)29-4-2)12-20(16)31-23(25)24-21(27)19-13-17(26)15-7-5-6-8-18(15)30-19/h1,5-10,12-13H,4,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDIMKAJLECCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2892816.png)



![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)
